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molecular formula C12H11ClN2 B8443989 4-Chloro-5-methyl-6-(phenylmethyl)pyrimidine

4-Chloro-5-methyl-6-(phenylmethyl)pyrimidine

Cat. No. B8443989
M. Wt: 218.68 g/mol
InChI Key: ASBISDJKDDMWSU-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

Prepared from 4,6-dichloro-5-methylpyrimidine and benzyl zinc bromide (0.5 M solution in tetrahydrofuran) according to the procedure described in WO 2007/146824 as a colorless oil. 1H NMR (400 MHz, CDCl3): 8.78 (s, 1H), 7.33-7.18 (m, 5H), 4.19 (s, 2H), 2.36 (s, 3H); MS (EI) for C12H11ClN2: 219 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl zinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2007/146824
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[Br-].[CH2:11]([Zn+])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C)Cl
Name
benzyl zinc bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[Zn+]
Step Two
Name
2007/146824
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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